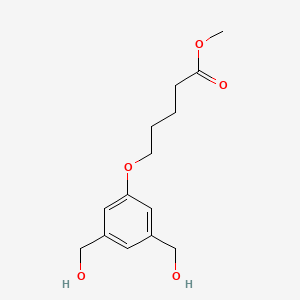

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

Description

Properties

IUPAC Name |

methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPJJHYFLCWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthetic Strategy of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

Abstract

This technical guide provides a comprehensive analysis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a molecule of interest for applications in medicinal chemistry and drug development. As this compound is not widely documented, this whitepaper constructs a full profile based on its constituent chemical architecture. We will cover its deduced molecular structure and physicochemical properties, propose a robust and detailed synthetic protocol, outline a complete strategy for its analytical characterization, and discuss its potential as a versatile scaffold or linker in the design of novel therapeutics. This document is intended to serve as a foundational resource for researchers exploring the utility of bifunctional phenoxy-alkanoate structures.

Molecular Structure and Physicochemical Properties

The compound Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a multi-functional molecule. Its structure is composed of a central 3,5-disubstituted phenoxy ring connected via an ether linkage to a five-carbon ester chain. This unique arrangement provides both a rigid aromatic core and a flexible aliphatic spacer, with two primary alcohol functionalities available for further chemical modification.

The systematic IUPAC name allows for a precise deduction of its chemical structure, as illustrated below.

Deduced Molecular Structure

The structure consists of:

-

A methyl pentanoate backbone, where the ester's methyl group provides a terminal point.

-

An ether linkage at the 5th carbon of the pentanoate chain to a phenoxy group.

-

Two hydroxymethyl (-CH2OH) groups at the 3 and 5 positions of the phenyl ring, meta to the ether linkage.

Caption: 2D structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

Physicochemical Data Summary

Based on the deduced structure, the key quantitative properties of the molecule have been calculated and are presented in the table below. These values are essential for experimental design, including determining appropriate solvent systems, calculating molar equivalents for reactions, and interpreting mass spectrometry data.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₅ |

| Molecular Weight | 284.31 g/mol |

| Monoisotopic Mass | 284.12597 Da |

| IUPAC Name | Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate |

| Predicted XLogP3 | 1.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Proposed Synthetic Pathway

The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can be achieved efficiently through a Williamson ether synthesis . This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. The causality behind this choice is the high acidity of the phenolic proton compared to the alcoholic protons of the hydroxymethyl groups. This difference allows for selective deprotonation of the phenol, forming a nucleophilic phenoxide that can react with an appropriate electrophile without significant side reactions.

Synthetic Workflow

The proposed two-step process involves the formation of a potassium phenoxide salt, followed by nucleophilic substitution.

A Methodological Framework for Assessing the Thermodynamic Stability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide presents a comprehensive methodological framework for evaluating the stability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate. Given the absence of extensive public data on this specific molecule, this paper establishes a robust, first-principles approach. By analyzing the compound's core functional groups—a methyl ester, a phenoxy ether, and two benzylic alcohols—we predict potential degradation pathways and outline a suite of analytical techniques essential for a thorough stability assessment. This document provides detailed, field-proven protocols for solid-state characterization and forced degradation studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers and drug development professionals with the necessary tools to systematically identify stability liabilities and establish a comprehensive stability profile for this and structurally related molecules.

Introduction: A Proactive Approach to Stability

The journey of a drug candidate from discovery to market is contingent upon a rigorous understanding of its physicochemical properties.[1] Among these, thermodynamic stability is paramount. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, compromising patient safety and therapeutic outcomes.[2] This guide focuses on Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a molecule whose stability profile must be thoroughly characterized to ensure its viability as a drug substance.

Structural and Functional Group Analysis

The structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate contains several functional groups, each presenting a unique potential for chemical degradation:

-

Methyl Ester: This group is susceptible to hydrolysis, a common degradation pathway for pharmaceuticals, which can be catalyzed by acidic or basic conditions.[3][4]

-

Benzylic Alcohols: The two hydroxymethyl groups attached to the phenyl ring are primary benzylic alcohols. These moieties are prone to oxidation, which could yield corresponding aldehydes or carboxylic acids.[5][6][7]

-

Phenoxy Ether Linkage: While generally more stable, the ether bond can be subject to cleavage under harsh conditions.

-

Aliphatic Chain: The pentanoate chain is typically stable but contributes to the molecule's overall lipophilicity and conformational flexibility.

A proactive assessment of these potential liabilities is crucial for designing stable formulations and defining appropriate storage conditions.[8]

The Imperative of Stability Profiling

Stability testing is a mandatory regulatory requirement and a scientific necessity.[8] It provides critical data for:

-

Identifying Degradation Pathways: Understanding how a molecule degrades helps in identifying and characterizing potential impurities.[9]

-

Developing Stability-Indicating Methods: These are analytical procedures that accurately measure the active ingredient in the presence of its degradants.[10]

-

Establishing Shelf-Life and Storage Conditions: Data from stability studies inform the recommended storage conditions and retest period for an API.[2][9]

Predictive Analysis of Degradation Pathways

Based on the functional group analysis, two primary degradation pathways are anticipated for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

Pathway 1: Hydrolysis of the Methyl Ester

The ester linkage is often the most labile part of a molecule.[3] Hydrolysis can occur under both acidic and basic conditions, cleaving the ester to yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.[3]

Pathway 2: Oxidation of Benzylic Alcohols

Benzylic alcohols can be oxidized to form aldehydes and, with further oxidation, carboxylic acids.[11] This process can be initiated by atmospheric oxygen, trace metals, or exposure to light (photolysis), making it a critical pathway to investigate.[12]

Caption: Predicted degradation pathways for the target molecule.

Experimental Protocols for Comprehensive Stability Assessment

A multi-faceted experimental approach is required to build a complete stability profile. This involves initial solid-state characterization followed by systematic forced degradation studies.

Solid-State Characterization: The Foundation

Before stress testing, it is essential to characterize the solid-state properties of the API, as these can significantly impact stability.[13][14]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[15] It is used to determine the melting point, assess purity, and identify different polymorphic forms, which may have different stabilities.[16][17]

-

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature.[18][19] It is crucial for identifying the temperature at which thermal decomposition begins and for quantifying volatile content like water or residual solvents.[20][21][22]

Protocol 3.1.1: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate into an aluminum DSC pan or a ceramic TGA crucible.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

DSC Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min). Causality: A 10 °C/min heating rate provides a good balance between resolution and experimental time.

-

Instrument Setup (TGA): Place the sample crucible onto the TGA balance.

-

TGA Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen purge. Causality: This program will reveal mass loss associated with desolvation and thermal decomposition.

-

Data Analysis: Analyze the resulting DSC thermogram for thermal events like melting (endotherm) and the TGA curve for mass loss steps, noting the onset temperatures.

Forced Degradation (Stress Testing)

Forced degradation studies are the core of stability assessment. They involve subjecting the API to stress conditions more severe than accelerated stability conditions to identify likely degradation products and pathways.[12][23] This is a key requirement of ICH guidelines.[23][24]

Caption: Workflow for a forced degradation study.

Protocol 3.2.1: Forced Degradation Study

-

Objective: To generate 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[23]

-

Analytical Method: A validated stability-indicating HPLC method is required.[10][25][26][27] This method must be able to separate the parent API from all process impurities and degradation products.

-

Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis:

-

Treat the API solution with 0.1 M HCl.

-

Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the API solution with 0.1 M NaOH.

-

Maintain at room temperature for a specified time. Causality: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, often not requiring heat.[28][29]

-

At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Treat the API solution with 3% hydrogen peroxide (H₂O₂).

-

Maintain at room temperature for 24 hours.

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Store the solid API in a calibrated oven at an elevated temperature (e.g., 80 °C).[12]

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV-A light, as per ICH Q1B guidelines.[9]

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

Analyze both the exposed and control samples by HPLC.

-

-

Control Sample: A solution of the API stored at 4 °C in the dark serves as the zero-time point and control to ensure the stability of the compound in the analytical solvent.

Data Presentation and Interpretation

All quantitative results from the forced degradation study should be summarized in a clear, tabular format. This allows for easy comparison of the API's stability under different stress conditions.

Table 1: Hypothetical Forced Degradation Data for Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

| Stress Condition | Duration | Assay of API (%) | % Degradation | Major Degradant RRT |

| Control (t=0) | 0 hours | 99.8 | 0.0 | - |

| 0.1 M HCl | 24 hours | 94.5 | 5.3 | 0.75 |

| 0.1 M NaOH | 8 hours | 88.2 | 11.6 | 0.75 |

| 3% H₂O₂ | 24 hours | 91.7 | 8.1 | 0.88 |

| Thermal (80 °C) | 7 days | 98.1 | 1.7 | 0.88 |

| Photolytic | 1.2M lux-hr | 96.5 | 3.3 | 0.92 |

RRT = Relative Retention Time

Interpretation:

-

The data would indicate a primary susceptibility to base-catalyzed hydrolysis, followed by oxidative degradation.

-

The degradant at RRT 0.75 is likely the hydrolysis product, while the degradants at 0.88 and 0.92 are likely oxidation products.

-

The relative stability under thermal stress suggests good solid-state thermal stability under the tested conditions.

Conclusion

This guide outlines a foundational, systematic approach for characterizing the thermodynamic stability of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate. By integrating predictive analysis based on chemical structure with robust experimental protocols for thermal analysis and forced degradation, researchers can effectively identify intrinsic stability liabilities. The insights gained from these studies are indispensable for guiding formulation development, selecting appropriate packaging, and establishing validated analytical methods, thereby ensuring the quality, safety, and efficacy of the final drug product. This framework serves as a critical starting point for the comprehensive stability assessment required for regulatory submission and successful drug development.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

VxP Pharma. (2020, January 11). Solid State Stability. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

-

Elsevier. (n.d.). Selective oxidation of benzylic alcohols using copper-manganese mixed oxide nanoparticles as catalyst. Arabian Journal of Chemistry. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, July 19). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

-

ATA Scientific. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

-

PubMed. (n.d.). Solid-state stability testing of drugs by isothermal calorimetry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

Royed Training. (2024, February 21). What is a Stability-indicating assay method?. Retrieved from [Link]

-

Academia.edu. (n.d.). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Scribd. (n.d.). Stability Indicating Assay. Retrieved from [Link]

-

In-pharmatechnologist.com. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]

-

INFINITIA Industrial Consulting. (2024, November 12). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

SEP Analytical Labs. (n.d.). Stability-Indicating Assay. Retrieved from [Link]

-

SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]

-

ResearchGate. (2024, July 4). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product. Retrieved from [Link]

-

The Medicine Maker. (2024, November 14). Navigating Solid State Chemistry and Accelerating Drug Development. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

-

AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Knovel. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

-

Science.gov. (n.d.). methyl ester hydrolysis: Topics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. Retrieved from [Link]

-

PubMed. (2010, January 15). Thermodynamic stability assessment of a colloidal iron drug product: sodium ferric gluconate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 7. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 8. Forced Degradation Testing | SGS Denmark [sgs.com]

- 9. onyxipca.com [onyxipca.com]

- 10. royed.in [royed.in]

- 11. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Solid State Stability | VxP Pharma [vxppharma.com]

- 13. (PDF) Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product [academia.edu]

- 14. The Medicine Maker | Navigating Solid State Chemistry and Accelerating Drug Development [themedicinemaker.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 17. How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability - ATA Scientific [atascientific.com.au]

- 18. resolvemass.ca [resolvemass.ca]

- 19. aurigaresearch.com [aurigaresearch.com]

- 20. veeprho.com [veeprho.com]

- 21. improvedpharma.com [improvedpharma.com]

- 22. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]

- 23. resolvemass.ca [resolvemass.ca]

- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 25. scribd.com [scribd.com]

- 26. sepanalytical.com [sepanalytical.com]

- 27. researchgate.net [researchgate.net]

- 28. Thieme E-Books & E-Journals [thieme-connect.de]

- 29. methyl ester hydrolysis: Topics by Science.gov [science.gov]

A Technical Guide to Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate: A Versatile AB₂ Building Block for Convergent Dendrimer Synthesis

Abstract

Dendrimers represent a unique class of monodisperse, hyperbranched macromolecules with precisely controlled architecture, making them ideal candidates for advanced applications in drug delivery, diagnostics, and materials science.[1] The properties of a dendrimer are dictated by its constituent building blocks. This guide provides an in-depth technical overview of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, an exemplary AB₂-type monomer for the construction of poly(aryl ether) dendrons. We will explore its synthesis, its strategic role in the convergent synthesis of dendrimers, detailed experimental protocols, and its potential to create sophisticated nanocarriers for therapeutic agents.[2][3]

Introduction: The Architectural Logic of Dendrons

Dendrimers are constructed from repeating branched units, called dendrons, emanating from a central core.[4] The convergent synthesis method, pioneered by Fréchet, offers unparalleled structural control by building these dendrons first, from the periphery towards a reactive focal point, and then attaching them to a multifunctional core in the final step.[5] This approach minimizes structural defects common in divergent methods and allows for precise engineering of the dendrimer's surface and interior.[5]

The efficiency of convergent synthesis relies on the use of AB₂ monomers . These molecules possess three key functionalities:

-

'A' Functionality: A single, unique reactive group that becomes the dendron's focal point, ready for attachment to the core or the next dendron layer.

-

'B₂' Functionalities: Two identical reactive groups that, upon reaction, create the next layer of branching, doubling the number of surface groups in each generation.

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a canonical example of an AB₂ building block. Its two primary hydroxyl groups serve as the 'B₂' functionalities, while the methyl ester acts as a protected form of the 'A' functionality (a carboxylic acid). The flexible five-carbon chain and the rigid phenoxy group provide a balance of properties, influencing the final dendrimer's spacing and conformation.

Caption: Structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

Synthesis of the Core Building Block

The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a multi-step process that begins with readily available starting materials. A common and scalable route starts from Dimethyl 5-hydroxyisophthalate.[6]

Protocol 1: Synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

-

Step 1: Etherification of Dimethyl 5-hydroxyisophthalate.

-

To a solution of Dimethyl 5-hydroxyisophthalate in a suitable solvent like DMF, add potassium carbonate (K₂CO₃) as a base.

-

Add methyl 5-bromopentanoate dropwise and heat the mixture (e.g., 80°C) overnight.

-

The reaction attaches the pentanoate chain to the phenolic oxygen via a Williamson ether synthesis.

-

After workup and purification (e.g., column chromatography), the product is Dimethyl 5-(5-methoxy-5-oxopentyloxy)isophthalate.

-

-

Step 2: Reduction of the Diester to the Diol.

-

Dissolve the product from Step 1 in an anhydrous solvent like THF.

-

Cool the solution in an ice bath and slowly add a reducing agent. While lithium aluminum hydride (LAH) is effective, sodium borohydride (NaBH₄) in the presence of a catalyst or at elevated temperatures can be a safer alternative for scale-up.

-

The reaction reduces the two methyl ester groups on the aromatic ring to primary alcohols (-CH₂OH).

-

Quench the reaction carefully, followed by extraction and purification to yield the final product, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

-

| Parameter | Step 1: Etherification | Step 2: Reduction |

| Key Reagents | Dimethyl 5-hydroxyisophthalate, Methyl 5-bromopentanoate, K₂CO₃ | Product from Step 1, NaBH₄ (or LAH) |

| Solvent | DMF or Acetone | Anhydrous THF |

| Temperature | 80°C | 0°C to Room Temperature |

| Typical Yield | >90% | >85% |

| Purification | Silica Gel Chromatography | Silica Gel Chromatography |

Convergent Synthesis of a G2-Dendron

The true utility of the building block is demonstrated in the iterative, generational growth of a dendron. The process involves two repeating key steps: (1) Activation & Coupling and (2) Deprotection .

Synthesis of the First-Generation (G1) Dendron

The first step is to create an activated version of the building block where the hydroxyl 'B' groups are converted into good leaving groups, such as bromides. This creates the "arms" of the dendron.

Protocol 2: Synthesis of G1-Dendron

-

Activation of the Monomer:

-

React Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate with a brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine in a solvent like CH₂Cl₂.

-

This converts the two -CH₂OH groups to -CH₂Br groups, yielding Methyl 5-(3,5-bis(bromomethyl)phenoxy)pentanoate (Monomer-Br) .

-

-

Coupling to a Phenolic Unit:

-

In a separate flask, dissolve 3,5-dihydroxybenzyl alcohol (a simple phenolic unit) in acetone. Add K₂CO₃.

-

Add 2.2 equivalents of Monomer-Br to the flask. The phenolic hydroxyls of the dihydroxybenzyl alcohol will displace the bromides on two molecules of Monomer-Br.

-

The reaction is typically stirred at reflux for 24-48 hours.

-

Purification by column chromatography yields the G1-Dendron , which now has four peripheral methyl ester groups and a single hydroxyl group at its focal point.

-

Synthesis of the Second-Generation (G2) Dendron

The process is repeated. The G1-Dendron's focal hydroxyl group becomes the new attachment point, and the peripheral ester groups are hydrolyzed to become the next layer of reactive phenols.

Protocol 3: Synthesis of G2-Dendron

-

Deprotection of G1-Dendron Surface:

-

Hydrolyze the four peripheral methyl ester groups of the G1-Dendron using a base like NaOH or KOH in a THF/water mixture.

-

Acidify the mixture to protonate the resulting carboxylates, yielding a G1-Dendron with four carboxylic acid termini .

-

-

Reduction to G1-Phenol:

-

This step is conceptual for creating a poly-phenol dendron. The acid groups would need to be reduced back to alcohols if the same building block chemistry were to be repeated. However, in a typical Fréchet-type synthesis, the activated Monomer-Br would be coupled to a phenol-terminated dendron.[6] Let's adjust to the standard, more efficient workflow.

-

Revised & Standard Workflow for G2 Synthesis:

-

Prepare a G1-Phenol Dendron: Synthesize a G1 dendron where the focal point is a phenol, not an alcohol. This is achieved by using a starting unit like methyl 3,5-dihydroxybenzoate in Protocol 2, Step 2. After coupling, the focal point is a methyl ester, which is hydrolyzed to a carboxylic acid and can then be coupled to a core. For generational growth, we need a phenol focal point. Let's assume we have a G1-OH Dendron (a dendron of the first generation with a phenolic -OH at the focal point).

-

Couple G1-OH with Activated Monomer:

-

React the G1-OH Dendron with 2.2 equivalents of an activated AB₂ monomer where the focal point is protected and the branching points are activated (e.g., 3,5-bis(bromomethyl)benzyl bromide ). This is a standard method.[6]

-

Alternatively, to use our specific building block, we would couple two equivalents of a deprotected version of our monomer (where the ester is hydrolyzed to an acid, then reduced to an alcohol, which is then converted to a phenol - a convoluted route).

-

The most logical convergent route involves a repetitive sequence where a phenol-terminated dendron is coupled with a monomer that has activated leaving groups (like bromides) at its periphery and a protected phenol at its focal point.[6]

Caption: Convergent synthesis workflow from monomer to a G2-Dendron.

Characterization

Rigorous characterization at each step is crucial to ensure structural integrity and monodispersity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of each generation, verifying the disappearance of starting material signals (e.g., phenolic -OH) and the appearance of new signals (e.g., ether linkages, new aromatic protons).

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) provide exact molecular weights, confirming the successful addition of each monomer unit and the absence of defects.

-

Gel Permeation Chromatography (GPC): GPC is used to assess the purity and monodispersity of the dendrons. A narrow, single peak indicates a uniform molecular weight, a hallmark of well-defined dendrimers.

Applications in Drug Development

Dendrons and dendrimers built from blocks like Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate are excellent candidates for drug delivery systems.[7][8]

-

Drug Encapsulation: The internal cavities of the final dendrimer can physically encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments and protecting them from premature degradation.[3]

-

Surface Functionalization: The numerous terminal groups (in this case, esters which can be hydrolyzed to carboxylic acids) can be conjugated to targeting ligands (e.g., antibodies, peptides), imaging agents, or solubility enhancers like polyethylene glycol (PEG).[2][9]

-

Controlled Release: The linkages within the dendrimer can be designed to be biodegradable (e.g., esters), allowing for the controlled release of an encapsulated or conjugated drug under specific physiological conditions.[7]

Caption: Conceptual model of a dendrimer-based drug delivery system.

Conclusion

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is more than just a chemical compound; it is a precisely designed architectural component for the bottom-up construction of complex macromolecules. Its AB₂ structure is perfectly suited for the convergent synthesis of poly(aryl ether) dendrimers, offering scientists and researchers a reliable tool to build monodisperse nanocarriers. The ability to meticulously control the size, shape, and surface chemistry of the resulting dendrimers opens up vast possibilities for creating next-generation therapeutics with enhanced efficacy and targeted delivery.

References

-

Hawker, C. J., & Fréchet, J. M. J. (1999). An Efficient Synthesis of Poly(aryl ether) Monodendrons and Dendrimers Based on 3,5-Bis(Hydroxymethyl)phenol. ResearchGate. Available at: [Link]

-

Ganskih, A., et al. (2015). Convergent synthesis of dendrimers based on 1,3,3-trisubstituted 2-oxindoles. ResearchGate. Available at: [Link]

-

Mejlsøe, S. L., et al. (2023). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. ChemRxiv. Available at: [Link]

-

Christensen, J. B., et al. (2005). Convergent synthesis of internally branched PAMAM dendrimers. Organic Letters, 7(8), 1541-1544. Available at: [Link]

-

Vögtle, F., et al. (1998). Viologen-based benzylic dendrimers: selective synthesis of 3,5-bis(hydroxymethyl)benzylbromide and conformational analysis of the corresponding viologen dendrimer subunit. Journal of the Chemical Society, Perkin Transactions 2, (5), 1055-1060. Available at: [Link]

-

Srinivasan, R., & Kumar, S. (2018). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 3(5), 346-350. Available at: [Link]

-

Urbani, C. N., et al. (2008). Convergent Synthesis of Second Generation AB-Type Miktoarm Dendrimers Using “Click” Chemistry Catalyzed by Copper Wire. Macromolecules, 41(4), 1168-1175. Available at: [Link]

-

Gupta, V., & Singh, A. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(3), 123-129. Available at: [Link]

-

Bennett, G. D., & Paquette, L. A. (1998). METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses, 75, 169. Available at: [Link]

-

Tripathy, S., & Das, M. K. (2013). Dendrimers and their Applications as Novel Drug Delivery Carriers. Journal of Applied Pharmaceutical Science, 3(9), 142-149. Available at: [Link]

-

Sarode, P., & Mahajan, N. (2024). Dendrimers for Drug Delivery: An Overview of its Classes, Synthesis, and Applications. ResearchGate. Available at: [Link]

-

CD Bioparticles. (2022). Dendrons for Drug Delivery Research. Labinsights. Available at: [Link]

-

Tripathy, S., & Das, M. K. (2013). Dendrimers and their Applications as Novel Drug Delivery Carriers. Semantic Scholar. Available at: [Link]

-

Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Drug Discovery Today, 19(9), 1436-1450. Available at: [Link]

-

Pharmaceutical Business Review. (n.d.). Dendron Building Blocks for Click Chemistry. Available at: [Link]

-

Abbasi, E., et al. (2014). Dendrimers: Exploring Their Wide Structural Variety and Applications. Molecules, 19(7), 9659-9689. Available at: [Link]

-

Patil, P., et al. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(1), 797-810. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. japsonline.com [japsonline.com]

- 3. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. labinsights.nl [labinsights.nl]

Methodological & Application

Technical Application Note: Functionalized Fréchet Dendrimer Assembly via Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate Core

Executive Summary

This application note details the protocol for utilizing Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate as a heterobifunctional core for the convergent synthesis of Fréchet-type poly(benzyl ether) dendrimers.

Unlike standard symmetric cores (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane), this specific monomer features a pentanoate ester "tail" orthogonal to the two hydroxymethyl "growth sites." This architecture allows for the precise attachment of dendritic wedges followed by site-specific conjugation to drugs, targeting ligands, or surfaces via the ester handle.

Key Advantages of this Protocol

-

Orthogonality: The aliphatic ester remains stable during the mild etherification conditions used to build the dendrimer.

-

Purity: Utilizes a Convergent Growth Strategy , ensuring that only defect-free dendrons are coupled to the core, simplifying purification.

-

Versatility: The resulting dendrimer possesses a single focal point for bioconjugation, ideal for theranostic applications.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the Williamson Ether Synthesis , the hallmark of Fréchet dendrimer construction. However, because the starting material (Core) possesses benzylic alcohols rather than phenols, it acts as the electrophile in the coupling step.

The Chemical Logic

-

Activation (Phase I): The inert hydroxymethyl groups (

) must be converted to reactive bromomethyl groups ( -

Coupling (Phase II): The activated dibromide core is reacted with phenolic dendrons (

). The use of 18-crown-6 and -

Deprotection (Phase III): Post-assembly hydrolysis exposes the carboxylic acid for conjugation.

Figure 1: Strategic workflow for converting the diol core into a dendritic scaffold.

Detailed Experimental Protocols

Phase I: Core Activation (Bromination)

Objective: Convert Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate to Methyl 5-(3,5-bis(bromomethyl)phenoxy)pentanoate.

Reagents & Equipment[1][2][3][4]

-

Substrate: Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate (1.0 eq)

-

Reagent A: Carbon Tetrabromide (

) (2.5 eq) -

Reagent B: Triphenylphosphine (

) (2.5 eq) -

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Atmosphere: Argon or Nitrogen (balloon is sufficient)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under argon. Add the Substrate and

dissolved in anhydrous THF (0.1 M concentration relative to substrate). -

Cooling: Submerge the flask in an ice/water bath (

). -

Addition: Dissolve

in minimal THF. Add this solution dropwise to the reaction mixture over 20 minutes.-

Note: The solution may turn slightly yellow/orange. A white precipitate (triphenylphosphine oxide) will begin to form.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

-

QC Check: Monitor via TLC (Hexane:EtOAc 7:3). The diol (polar) should disappear, replaced by a less polar spot (dibromide).

-

-

Workup:

-

Filter the reaction mixture through a silica plug to remove the bulk of triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification: Purify via flash column chromatography (Silica gel, Gradient: 100% Hexane

90:10 Hexane:EtOAc).-

Target: Isolate the dibromide as a viscous oil or low-melting solid.

-

Phase II: Convergent Dendron Coupling

Objective: Attach pre-synthesized phenolic dendrons (e.g., [G-2]-OH) to the activated core.

Reagents

-

Core: Activated Dibromide from Phase I (1.0 eq)

-

Dendron: Fréchet Dendron [G-n]-OH (2.1 eq) (Slight excess ensures complete substitution)

-

Base: Potassium Carbonate (

), anhydrous, powdered (4.0 eq) -

Catalyst: 18-Crown-6 (0.2 eq)

-

Solvent: Acetone (HPLC grade, dried over molecular sieves)

Step-by-Step Methodology

-

Preparation: In a dry pressure tube or RBF equipped with a reflux condenser, combine the Dendron,

, and 18-Crown-6 in Acetone. Stir at RT for 30 minutes to generate the phenoxide anion.-

Why Acetone? It is the standard solvent for Fréchet synthesis. It dissolves the organics but keeps the inorganic base as a suspension, preventing ester hydrolysis that might occur in more polar solvents like DMF at high temps.

-

-

Addition: Add the Activated Core (dissolved in minimal acetone) to the mixture.

-

Reflux: Heat the mixture to vigorous reflux (

) under argon for 24–48 hours.-

Critical Check: Vigorous stirring is required to grind the solid

and maintain surface area.

-

-

Monitoring: Use MALDI-TOF MS or GPC to confirm the formation of the "double-substituted" product.

-

Troubleshooting: If mono-substituted product persists, add 0.5 eq more Dendron and continue reflux.

-

-

Workup:

-

Purification: Flash chromatography (Silica gel).

-

Eluent: Dichloromethane (DCM) with 0–2% Methanol gradient.

-

Note: Dendrimers often streak on silica. Use a slow gradient.

-

Data Analysis & Validation

Expected NMR Signatures

To validate the structure, focus on the benzylic protons.

| Moiety | Chemical Shift ( | Multiplicity | Interpretation |

| Core Benzylic ( | ~4.95 - 5.05 | Singlet (4H) | Diagnostic of successful ether bond formation. |

| Ester Methyl ( | ~3.65 | Singlet (3H) | Confirms the linker is intact. |

| Pentanoate | ~2.35 | Triplet (2H) | Adjacent to carbonyl. |

| Aromatic Core | ~6.4 - 6.6 | Multiplet (3H) | The 3,5-disubstituted phenoxy ring. |

Structural Visualization

The following diagram illustrates the final assembly (Generation 2 example).

Figure 2: Topology of a [G-2] Dendrimer built on the pentanoate core. The red node represents the functionalizable focal point.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase I | Hydrolysis of ester | Ensure reagents are anhydrous. Use |

| Incomplete Coupling (Mono-sub) | Steric hindrance | Switch solvent to DMF (keep temp < |

| Product Streaking on Column | H-bonding / Polarity | Add 1% Triethylamine to the eluent to neutralize silica acidity. |

| Triphenylphosphine Oxide Contamination | Poor solubility difference | Precipitate the crude mixture in cold ether or hexanes before column chromatography. |

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[5][6][7][8] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link

-

Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. Link

-

Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules, 23(1), 65–70. (Reference for mild ester handling in dendrimers). Link

Sources

- 1. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol [quickcompany.in]

- 2. US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]

- 6. tsijournals.com [tsijournals.com]

- 7. PEGylated dendrimers with core functionality for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dendrimeric Structures in the Synthesis of Fine Chemicals [mdpi.com]

Step-by-step synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate from 3,5-dihydroxybenzyl alcohol

Application Note & Protocol

Topic: Step-by-Step Synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate from 3,5-dihydroxybenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a central aromatic core with two primary alcohol functionalities and an ester-containing side chain, makes it a versatile building block for the synthesis of dendrimers, polymers, and complex drug delivery systems. The presence of multiple reactive sites allows for further functionalization, enabling the development of novel compounds with tailored properties.

This document provides a detailed, three-step synthetic protocol for the preparation of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, starting from the commercially available 3,5-dihydroxybenzyl alcohol. The synthetic strategy is centered around a robust and well-established reaction sequence involving the protection of the benzylic alcohols, followed by a Williamson ether synthesis to introduce the pentanoate side chain, and concluding with the deprotection of the benzylic alcohols.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Overall reaction scheme for the synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

Part 1: Protection of Benzylic Alcohols

To selectively alkylate the phenolic hydroxyl group, the more reactive benzylic alcohols of 3,5-dihydroxybenzyl alcohol must first be protected. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and selective removal under mild conditions.[1][2] In this protocol, we will use tert-butyldimethylsilyl (TBS) chloride.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | 140.14 | 10.0 g | Sigma-Aldrich |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | 2.2 eq. | Sigma-Aldrich |

| Imidazole | C₃H₄N₂ | 68.08 | 2.5 eq. | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Fisher Scientific |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | Fisher Scientific |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Fisher Scientific |

Experimental Protocol

-

To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dihydroxybenzyl alcohol (10.0 g, 71.3 mmol) and imidazole (12.1 g, 178.3 mmol).

-

Add dry dichloromethane (200 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve tert-butyldimethylsilyl chloride (23.6 g, 156.9 mmol) in dry dichloromethane (50 mL).

-

Add the TBDMSCl solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected intermediate.

Part 2: Williamson Ether Synthesis

With the benzylic alcohols protected, the phenolic hydroxyl group can be selectively alkylated using a Williamson ether synthesis.[3][4][5][6] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| Protected Diol (from Part 1) | - | - | 1.0 eq. | - |

| Methyl 5-bromopentanoate | C₆H₁₁BrO₂ | 195.06 | 1.2 eq. | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq. | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | 150 mL | Fisher Scientific |

Experimental Protocol

-

To a 250 mL round-bottom flask, add the protected diol (1.0 eq.) and potassium carbonate (2.0 eq.).

-

Add acetone (150 mL) and stir the suspension vigorously.

-

Add methyl 5-bromopentanoate (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the fully protected target molecule.

Part 3: Deprotection of Benzylic Alcohols

The final step is the removal of the TBS protecting groups to regenerate the benzylic hydroxyl functionalities. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for the cleavage of silyl ethers.[2][7]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| Protected Product (from Part 2) | - | - | 1.0 eq. | - |

| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | 2.5 eq. | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Fisher Scientific |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | Fisher Scientific |

Experimental Protocol

-

Dissolve the protected product (1.0 eq.) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask.

-

Add a 1.0 M solution of TBAF in THF (2.5 eq.) to the reaction mixture.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to aromatic protons, benzylic protons, the methylene protons of the pentanoate chain, the methoxy group, and the hydroxyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, benzylic carbons, carbons of the pentanoate chain, and the ester carbonyl carbon. |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |

| FT-IR | Characteristic stretches for O-H (alcohol), C-H (aliphatic and aromatic), C=O (ester), and C-O bonds. |

Experimental Workflow Visualization

Caption: A step-by-step visualization of the experimental workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate from 3,5-dihydroxybenzyl alcohol. By following this three-step procedure, researchers can reliably produce this valuable building block for a wide range of applications in chemistry and materials science. The use of well-established reactions and purification techniques ensures a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

RSC Publishing. (n.d.). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. Retrieved from [Link]

-

Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

ACS Publications. (2015, April 16). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters. Retrieved from [Link]

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

PubMed. (2009, March 20). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

-

Chemsrc. (2025, August 25). Methyl 5-bromopentanoate | CAS#:5454-83-1. Retrieved from [Link]

-

RSC Publishing. (2000, February 7). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. PMC. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5454-83-1 | Product Name : Methyl 5-bromopentanoate. Retrieved from [Link]

-

Selective acylation of aliphatic hydroxyl in the presence of. (2010, July 5). Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Au-catalysed alkylation of phenols with benzylic alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol.

-

IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of the methyl ester of 17(R/S)-Me-RvD5n-3 DPA and relief of postoperative pain in male mice. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.

-

PubChem. (n.d.). 3,5-Dihydroxybenzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). US2915532A - Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof.

-

PubMed. (2008, December 7). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Retrieved from [Link]

-

ResearchGate. (2020, October 29). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Retrieved from [Link]

- Google Patents. (2004, October 7). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.

-

ResearchGate. (2025, August 6). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Using Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate as a linker in PROTAC design

Topic: Using Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate as a Versatile Linker Core in PROTAC Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the wholesale degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS).[3] A PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[6]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's success, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[7][][9] This guide details the strategic application of a novel, trifunctional linker core, Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate , designed to offer enhanced modularity and control in PROTAC development.

The Strategic Advantage of a Trifunctional Phenoxy-Pentanoate Linker Core

The structure of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate presents a unique scaffold for advanced PROTAC design. Its key features offer distinct advantages over simple alkyl or PEG chains.

-

Structural Rigidity and Pre-organization : The central phenyl ring introduces a degree of rigidity, which can minimize the entropic penalty of forming the ternary complex.[4][] This constrained conformation can enhance selectivity by pre-organizing the binding ligands into a productive orientation for ternary complex formation.[7]

-

Dual Attachment Points : The two primary alcohol functionalities (bis(hydroxymethyl)) serve as versatile and chemically distinct handles for sequential, controlled attachment of the POI and E3 ligase ligands. This avoids the statistical mixtures and challenging purifications that can arise from linkers with identical reactive ends in one-pot syntheses.

-

Tunable Physicochemical Properties : The methyl pentanoate chain provides a third vector for modification. The ether linkage and ester group can improve solubility. Furthermore, the terminal ester can be hydrolyzed to a carboxylic acid post-synthesis, providing a handle to attach solubility-enhancing motifs or for further conjugation without altering the core PROTAC structure.

Most PROTACs operate in a "beyond Rule of Five" (bRo5) physicochemical space, making properties like permeability and solubility a significant challenge.[10][11][12] The modularity of this linker allows for systematic optimization of these properties.

| Property | Typical Range for Clinical Oral PROTACs | Rationale for Linker-Based Modulation |

| Molecular Weight (MW) | 711 - 958 Da[10] | Linker length directly impacts MW; optimization is key. |

| Lipophilicity (logD at pH 7.4) | 1.1 - 4.8[10] | The phenoxy-pentanoate core can be modified to balance lipophilicity for better cell permeability. |

| Polar Surface Area (ePSA) | 107 - 170 Ų[10][12] | The ether and carbonyl groups contribute to PSA; this can be tuned to improve solubility. |

| Hydrogen Bond Donors (eHBD) | ≤ 2[12] | The two hydroxyl groups are consumed during synthesis, helping to maintain a low HBD count in the final molecule. |

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker core is a sequential process requiring careful control of protecting groups to ensure the correct assembly of the final molecule.

Caption: Sequential workflow for PROTAC synthesis using the trifunctional linker core.

Protocol 1: Synthesis of the Linker Core

This protocol is adapted from scalable methods for synthesizing related phenol derivatives.

Objective: To synthesize Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate.

Materials:

-

3,5-bis(hydroxymethyl)phenol

-

Methyl 5-bromopentanoate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-bis(hydroxymethyl)phenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of Methyl 5-bromopentanoate (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 65 °C and stir for 16 hours under a nitrogen atmosphere.

-

Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting phenol.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure linker core. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Stepwise PROTAC Assembly

This protocol outlines a generalized, two-direction synthesis from the linker core. The choice of which ligand (POI or E3) to attach first may depend on the stability and solubility of the intermediates.

Part A: Mono-protection and First Coupling (to POI Ligand)

Objective: To selectively couple the POI ligand to one of the linker's hydroxymethyl groups.

Materials:

-

Linker Core (from Protocol 1)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) or Trityl chloride (Tr-Cl)

-

Imidazole or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanesulfonyl chloride (MsCl)

-

POI ligand with a nucleophilic handle (e.g., -OH, -NH₂)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

Procedure:

-

Mono-protection: Dissolve the Linker Core (1.0 eq) in anhydrous DCM. Add imidazole (1.2 eq) and TBDMS-Cl (1.05 eq) at 0 °C. Stir and allow to warm to room temperature. The statistical mono-protection should be carefully monitored by TLC.

-

Purification: Isolate the mono-protected linker intermediate via flash column chromatography.

-

Activation: Dissolve the mono-protected intermediate (1.0 eq) in anhydrous DCM at 0 °C. Add TEA (2.0 eq) followed by dropwise addition of MsCl (1.5 eq). Stir for 2-3 hours.

-

Validation: Monitor the formation of the mesylate by LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine, dry, and concentrate. Use the crude mesylate immediately in the next step.

-

First Coupling: Dissolve the POI ligand (1.0 eq) and the crude mesylate (1.1 eq) in anhydrous DMF. Add a suitable base (e.g., K₂CO₃, 3.0 eq). Heat to 60-80 °C and stir for 16 hours.

-

Purification & Characterization: Work up the reaction as in Protocol 1. Purify by column chromatography or preparative HPLC. Confirm the structure of the POI-Linker(Protected) intermediate by LC-MS and NMR.

Part B: Deprotection and Second Coupling (to E3 Ligase Ligand)

Objective: To attach the E3 ligase ligand to complete the PROTAC synthesis.

Materials:

-

POI-Linker(Protected) intermediate

-

Tetrabutylammonium fluoride (TBAF) for TBDMS deprotection or Trifluoroacetic acid (TFA) for Trityl deprotection

-

E3 Ligase Ligand with a nucleophilic handle (e.g., pomalidomide derivative)

Procedure:

-

Deprotection: Dissolve the intermediate from Part A in a suitable solvent (e.g., THF for TBAF). Add the deprotecting agent and stir at room temperature.

-

Validation: Monitor the removal of the protecting group by LC-MS.

-

Purification: Once deprotection is complete, perform an aqueous workup and purify the POI-Linker intermediate by chromatography.

-

Activation & Second Coupling: Repeat steps 3-6 from Part A, using the deprotected POI-Linker intermediate and the E3 Ligase Ligand.

-

Final Purification: Purify the final crude PROTAC molecule using preparative HPLC to achieve >95% purity for biological assays.

-

Final Characterization: Confirm the identity and purity of the final PROTAC using HRMS, ¹H NMR, and analytical HPLC.

Protocol 3: Biological Evaluation of the Final PROTAC

A successful PROTAC must not only bind its targets but also form a productive ternary complex and induce degradation in a cellular context.

Caption: Decision workflow for the biological evaluation of a synthesized PROTAC.

Part A: Target Degradation Assessment by Western Blot

Objective: To quantify the degradation of the POI in a relevant cell line.

Procedure:

-

Cell Culture: Plate a human cell line known to express both the POI and the recruited E3 ligase (e.g., HEK293, or a cancer cell line like MCF7 for an oncology target[13]) in 6-well plates. Allow cells to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Controls for Validation:

-

Negative Control: Treat cells with the POI ligand alone to show that inhibition without degradation does not reduce protein levels.

-

Competition Control: Co-treat cells with a high concentration of the PROTAC and an excess of the free POI ligand. Successful competition should rescue the degradation, confirming the effect is mediated through binding to the POI.

-

Proteasome Inhibition Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This should prevent degradation, confirming the involvement of the proteasome.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Load equal amounts of protein per lane. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

Data Analysis: Image the blot and quantify band intensities. Normalize the POI signal to the loading control. Plot the normalized POI level against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[2]

Part B: Cell Viability Assay

Objective: To ensure the observed degradation is not a result of general cytotoxicity.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate.

-

Treatment: Treat cells with the same concentration range of the PROTAC as used in the Western blot experiment.

-

Assay: After the treatment period (e.g., 72 hours), perform a standard cell viability assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC₅₀ (concentration for 50% cytotoxicity). A potent PROTAC should have a DC₅₀ value significantly lower than its CC₅₀ value.

Conclusion

The Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate linker core represents a sophisticated tool for modern PROTAC design. Its semi-rigid structure and trifunctional nature provide a versatile platform for the controlled, sequential synthesis of complex degrader molecules. By enabling the systematic modulation of attachment vectors and physicochemical properties, this linker allows researchers to navigate the challenging "bRo5" chemical space more effectively. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating PROTACs built from this core, empowering the development of next-generation targeted protein degraders.

References

-

AccuratePedia. (2025, October 23). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

-

AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

- Donovan, K. A., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. NIH Public Access.

-

Follit, C. A., et al. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Retrieved from [Link]

-

MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Retrieved from [Link]

- Maple, H. J., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry.

-

MDPI. (2025, April 9). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Ligands for Target Protein for PROTAC. Retrieved from [Link]

-

Ciulli, A., & Trainor, N. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. Retrieved from [Link]

-

ACS Publications. (2025, April 29). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]

-

Drug Discovery News. (2025, September 15). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

-

Scott, J. S., et al. (2024, July 30). Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties comparison among published PROTACs. Retrieved from [Link]

- Zhao, B., et al. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.

- Kim, H., et al. (2022, July 13). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal.

-

Lee, H., et al. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. Retrieved from [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

-

Johnson, K. E., et al. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

-

Organic Syntheses. (n.d.). METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Retrieved from [Link]

-

IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]

-

Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

- Walton, E. (1959). Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. U.S.

-

Ukrainian Biochemical Journal. (2024, October 31). SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON. Retrieved from [Link]

-

Prakash, T. P., et al. (2007, August 2). Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines. PubMed. Retrieved from [Link]

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 4. chempep.com [chempep.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 7. precisepeg.com [precisepeg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Polymerization techniques involving Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate monomers

Application Note: Advanced Polymerization Architectures Using Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

PolycondensationIntroduction & Strategic Significance

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is a versatile

Key Molecular Advantages:

-

The Spacer Effect: Unlike rigid 3,5-bis(hydroxymethyl)benzoates, the pentanoate tether introduces flexibility, lowering the glass transition temperature (

) and improving solubility in organic solvents (THF, DCM). -

Latent Functionality: The methyl ester tail serves as a unique focal point for post-polymerization conjugation (e.g., to drugs or surfaces), while the numerous peripheral hydroxyl groups allow for high-density functionalization.

-

Biocompatibility: The ether-ester backbone is hydrolytically degradable, making it a prime candidate for drug delivery vehicles.

Core Polymerization Mechanism: Polycondensation

The primary route for polymerizing this monomer is self-polycondensation via transesterification .

-

Mechanism: The methyl ester (A) of one monomer undergoes nucleophilic attack by the hydroxymethyl group (B) of another, releasing methanol.

-

Topology: Because each monomer has one A and two B groups, the reaction yields a highly branched, globular structure rather than a linear chain.

-

Control Logic: The reaction is equilibrium-driven. Continuous removal of the condensate (methanol) is critical to drive the reaction forward (Le Chatelier’s principle).

DOT Diagram: Reaction Pathway & Topology